molecular formula C20H24ClN7O3S B10924279 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10924279
M. Wt: 478.0 g/mol
InChI Key: AIWYECKXYCHAFI-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound that features a pyrazole ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Benzylation: The chlorinated pyrazole is benzylated using benzyl chloride in the presence of a base like potassium carbonate.

    Piperazine Derivative Formation: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Sulfonylation: The piperazine derivative is sulfonylated using reagents like sulfonyl chloride.

    Final Coupling: The final compound is obtained by coupling the benzylated pyrazole with the sulfonylated piperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound.

    Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced nitro or double bond derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1-methyl-1H-pyrazole
  • 1-Methyl-3-ethyl-4-chloropyrazole

Uniqueness

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24ClN7O3S

Molecular Weight

478.0 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C20H24ClN7O3S/c1-25-13-17(11-22-25)32(30,31)28-9-7-26(8-10-28)15-19(29)23-20-18(21)14-27(24-20)12-16-5-3-2-4-6-16/h2-6,11,13-14H,7-10,12,15H2,1H3,(H,23,24,29)

InChI Key

AIWYECKXYCHAFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4

Origin of Product

United States

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